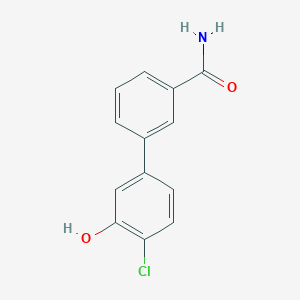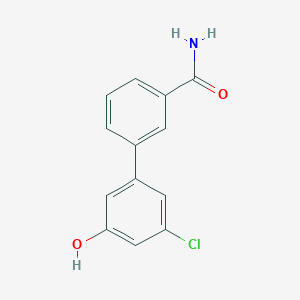
5-(4-Carboxyphenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxyphenyl)-2-chlorophenol (5-CP-2-CL) is an organic compound with the molecular formula C7H5ClO2. It is a colorless solid that is soluble in water, alcohol, and ether. It has a wide range of applications in research and industry, including as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, as an antioxidant and preservative, and as a reagent in analytical chemistry. It is also used in the production of dyes, fragrances, and other organic compounds. 5-CP-2-CL has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, as an antioxidant and preservative, and as a reagent in analytical chemistry. It has also been used in the production of dyes, fragrances, and other organic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% is not fully understood. It is believed to act as an antioxidant and preservative, by scavenging free radicals and preventing oxidation of organic compounds. It may also act as a chelating agent, binding to metal ions and preventing them from catalyzing oxidation reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% are not well understood. Studies in animals have shown that 5-(4-Carboxyphenyl)-2-chlorophenol, 95% can cause liver and kidney damage when administered in large doses. It has also been found to be toxic to aquatic organisms, and is classified as an environmental pollutant.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% for laboratory experiments is its high purity (95%). It is also relatively inexpensive and easy to obtain. However, it is important to note that 5-(4-Carboxyphenyl)-2-chlorophenol, 95% is toxic and should be handled with care. It should be used in a well-ventilated area, and protective clothing and equipment should be worn when handling the compound.
Future Directions
The potential applications of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% are vast, and there are many possible future directions for research. These include further studies into its biochemical and physiological effects, investigations into its potential as an antioxidant and preservative, and research into its use as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals. Additionally, further research into its use as a reagent in analytical chemistry, and its potential applications in the production of dyes, fragrances, and other organic compounds could be conducted.
Synthesis Methods
5-(4-Carboxyphenyl)-2-chlorophenol, 95% is synthesized by the reaction of 4-carboxyphenyl chloride and 2-chlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent, such as acetonitrile or dimethylformamide, at a temperature of 50-60°C. The reaction typically takes 1-2 hours to complete, and yields a product with a purity of 95%.
properties
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRGZCRNPBLYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685960 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)-2-chlorophenol | |
CAS RN |
1261955-55-8 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














